![molecular formula C20H21IN2 B14291080 3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide CAS No. 113164-18-4](/img/structure/B14291080.png)
3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of functional groups, including a dimethylamino group, a phenyl group, and an isoquinolinium core, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl group.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable leaving group on the phenyl ring.
Formation of the Iodide Salt: The final step involves the quaternization of the nitrogen atom in the isoquinoline core with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the dimethylamino group or other substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme interactions and cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium chloride
- 3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium bromide
- 3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium sulfate
Uniqueness
3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity. The presence of the iodide ion can enhance the compound’s ability to interact with certain biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
113164-18-4 |
|---|---|
Molekularformel |
C20H21IN2 |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[2-(2-methylisoquinolin-2-ium-3-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C20H21N2.HI/c1-21(2)19-11-8-16(9-12-19)10-13-20-14-17-6-4-5-7-18(17)15-22(20)3;/h4-15H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KWTGUMDHFDGZTG-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC2=CC=CC=C2C=C1C=CC3=CC=C(C=C3)N(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
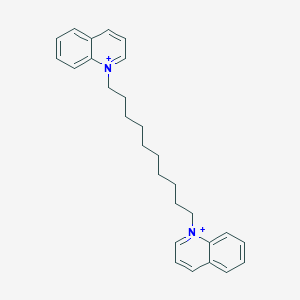

![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)

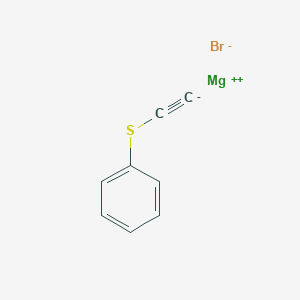

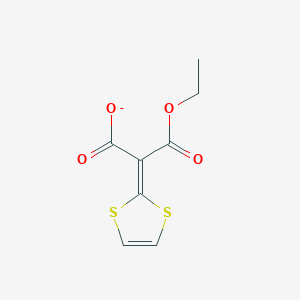
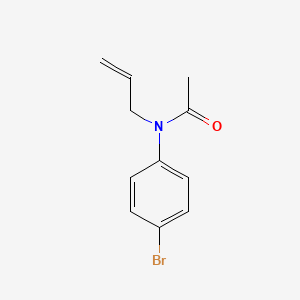


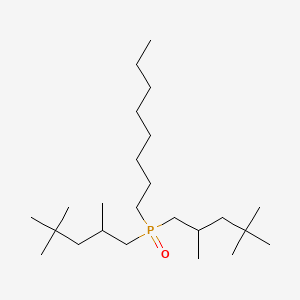
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)
